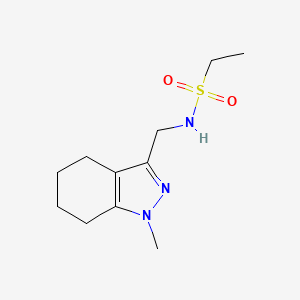
N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)ethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)ethanesulfonamide” is a chemical compound with the molecular formula C9H15N3 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar indazole compounds involves two steps . The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final compounds .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3.2ClH/c1-10-6-9-7-4-2-3-5-8(7)11-12-9;;/h10H,2-6H2,1H3,(H,11,12);2*1H . This indicates that the compound has a six-membered ring structure, which is characteristic of indazoles .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include condensation and dehydration . Dehydration is faster than cyclization, and the cyclic intermediates formed in the reaction course are unstable and easily undergo amido-imidol tautomerism, yielding stable 1H-indazoles .Physical and Chemical Properties Analysis
This compound has a molecular weight of 238.16 .Wissenschaftliche Forschungsanwendungen
Antitumor and Antimicrobial Activities
A study describes the synthesis of 2,3-diaryl-7-methyl-4,5,6,7-tetrahydroindazole derivatives, including compounds structurally related to N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)ethanesulfonamide. These compounds were evaluated for their antitumor activity against various tumor cell lines, with some showing broad-spectrum antitumor activity. Additionally, their in vitro antibacterial and antifungal activities were tested, revealing significant antibacterial and moderate antifungal activities (Faidallah, Khan, Rostom, & Asiri, 2013).
Anti-Inflammatory and Analgesic Activities
Research into celecoxib derivatives, which share a similar sulfonamide moiety, indicated anti-inflammatory and analgesic activities. The studies suggested that certain compounds did not cause tissue damage in liver, kidney, colon, and brain, highlighting their potential as therapeutic agents with lower side effects (Küçükgüzel, Coskun, Aydin, Aktay, Gürsoy, Çevik, Özakpinar, Özsavcı, Şener, Kaushik-Basu, Basu, & Talele, 2013).
Enzymatic Inhibition
Some studies have focused on the synthesis and evaluation of sulfonamide derivatives as inhibitors of specific enzymes. For instance, compounds have been developed to target kynurenine 3-hydroxylase, a key enzyme in the kynurenine pathway, suggesting the potential of these compounds in neurological conditions and immune response modulation (Röver, Cesura, Huguenin, Kettler, & Szente, 1997).
Antifungal and Antibacterial Properties
Novel sulfanilamide-derived 1,2,3-triazoles have been synthesized and demonstrated promising antibacterial potency in preliminary in vitro studies. These compounds, structurally related through the sulfonamide group, underline the versatility of sulfonamide derivatives in combating microbial infections (Wang, Wan, & Zhou, 2010).
Wirkmechanismus
Target of Action
Indazole derivatives, which this compound is a part of, have been found to exhibit a wide variety of biological properties . They have been associated with anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive activities, and more . Therefore, the targets could be diverse depending on the specific biological activity.
Mode of Action
Indazole derivatives have been found to inhibit the production of certain mediators in osteoarthritis (oa) cartilage in a concentration-dependent manner . For instance, a novel inhibitor of cyclo-oxygenase-2 (COX-2), an indazole derivative, inhibited the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) .
Biochemical Pathways
Based on the biological activities of indazole derivatives, it can be inferred that the compound may affect multiple pathways related to inflammation, microbial infection, hiv, cancer, glucose metabolism, protozoal infection, hypertension, and more .
Pharmacokinetics
Some indazole derivatives have shown weak anti-inflammatory, analgesic, antipyretic, and hypotensive activities in rats and mice, as well as moderate platelet antiaggregating effects in vitro
Result of Action
Based on the biological activities of indazole derivatives, it can be inferred that the compound may have various effects at the molecular and cellular level, such as inhibiting the production of certain mediators in osteoarthritis (oa) cartilage .
Eigenschaften
IUPAC Name |
N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2S/c1-3-17(15,16)12-8-10-9-6-4-5-7-11(9)14(2)13-10/h12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGPCJSPBQQRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NCC1=NN(C2=C1CCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
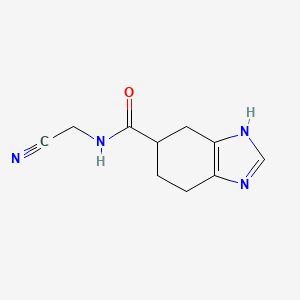
![N-[(4-fluorophenyl)methyl]-N-phenyladamantane-1-carboxamide](/img/structure/B2892299.png)
![Methyl 2-[methyl-2-nitro-4-(trifluoromethyl)anilino]-1-oxo-1,2-dihydro-4-isoquinolinecarboxylate](/img/structure/B2892300.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2892302.png)
![N-(2-methylquinolin-4-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2892303.png)


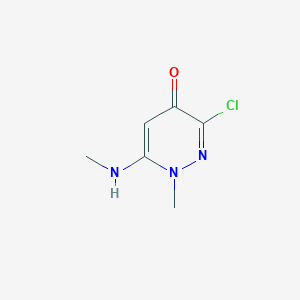
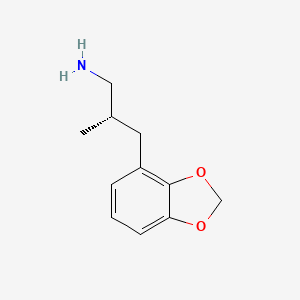
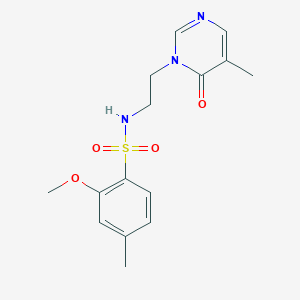
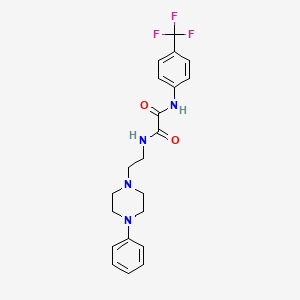
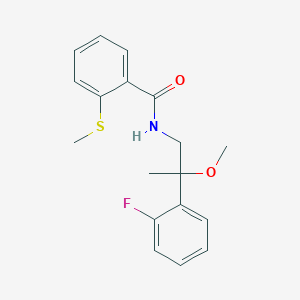
![N-benzyl-3-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2892318.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
